REACTION_CXSMILES
|
C(Cl)CCl.Cl.[Cl:6][C:7]1[CH:8]=[CH:9][C:10]([N:13]2[CH2:18][CH2:17][CH:16]([C:19]([OH:21])=O)[CH2:15][CH2:14]2)=[N:11][CH:12]=1.C1C=CC2N(O)N=NC=2C=1.Cl.[CH3:33][NH:34][O:35][CH3:36].C(N(CC)CC)C>CN(C1C=CN=CC=1)C.ClCCl.O>[CH3:36][O:35][N:34]([CH3:33])[C:19]([CH:16]1[CH2:15][CH2:14][N:13]([C:10]2[CH:9]=[CH:8][C:7]([Cl:6])=[CH:12][N:11]=2)[CH2:18][CH2:17]1)=[O:21] |f:1.2,4.5|
|
Name
|
|
Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
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C(CCl)Cl
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
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Cl.ClC=1C=CC(=NC1)N1CCC(CC1)C(=O)O
|
Name
|
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
818 mg
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
5 mg
|
Type
|
catalyst
|
Smiles
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CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.33 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate (3×)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C1CCN(CC1)C1=NC=C(C=C1)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |